Technical Guide: 2-(2-Methoxyethoxy)acetaldehyde (mPEG2-Aldehyde)
Technical Guide: 2-(2-Methoxyethoxy)acetaldehyde (mPEG2-Aldehyde)
The following technical guide details the properties, synthesis, and application of 2-(2-Methoxyethoxy)acetaldehyde (CAS 111964-99-9), a critical short-chain PEGylation reagent.
A Precision Linker for Bioconjugation and Medicinal Chemistry
Executive Summary
2-(2-Methoxyethoxy)acetaldehyde (CAS 111964-99-9), often referred to as mPEG2-aldehyde or 3,6-dioxaheptanal , is a specialized heterobifunctional building block. Unlike high-molecular-weight PEGs used to extend half-life via hydrodynamic volume expansion, this short-chain aldehyde serves as a precision linker . It is primarily employed to introduce a discrete ethylene glycol spacer (PEG2) onto amine-bearing pharmacophores or proteins via reductive amination .
Its utility lies in its dual nature: the aldehyde group provides site-specific reactivity with primary amines (N-terminus or Lysine residues), while the methoxy-PEG tail improves water solubility and reduces immunogenicity without significantly altering the steric profile of small-molecule drugs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 111964-99-9 |
| IUPAC Name | 2-(2-Methoxyethoxy)acetaldehyde |
| Synonyms | 3,6-Dioxaheptanal; mPEG2-propionaldehyde (n=2); DEGME-aldehyde |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| SMILES | COCCOCC=O[1][2][3] |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~92–100°C (Predicted at 760 mmHg); >180°C (Acid derivative) |
| Solubility | Miscible in water, methanol, DCM, DMSO |
| Stability | Sensitive to oxidation (air) and polymerization. Store under Argon/Nitrogen at -20°C. |
Synthesis & Production
The synthesis of 2-(2-Methoxyethoxy)acetaldehyde typically proceeds via the controlled oxidation of its precursor alcohol, Diethylene Glycol Monomethyl Ether (DEGME) . While industrial routes may use catalytic dehydrogenation, the laboratory standard for high purity is the Dess-Martin Periodinane (DMP) oxidation. This method avoids over-oxidation to the carboxylic acid, a common pitfall with Jones reagent.
Protocol: Dess-Martin Oxidation of DEGME
Note: This protocol is designed for gram-scale synthesis.
Reagents:
-
Diethylene glycol monomethyl ether (DEGME) [CAS 111-77-3][4][2][5]
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Sodium thiosulfate (
) & Sodium bicarbonate ( )
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add DEGME (1.0 equiv) dissolved in anhydrous DCM (0.1 M concentration).
-
Oxidation: Cool the solution to 0°C. Add DMP (1.2 equiv) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with 2,4-DNP to visualize the aldehyde).
-
Quench: Dilute with diethyl ether. Pour into a saturated solution of
and (1:1) to destroy excess oxidant and neutralize byproducts. Stir vigorously until the organic layer is clear (approx. 15 mins). -
Extraction: Separate the organic layer, wash with brine, dry over
, and concentrate-
Critical Step: Do not heat above 40°C during concentration to prevent polymerization.
-
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Oxidation pathway from Diethylene Glycol Monomethyl Ether to mPEG2-Aldehyde.
Reactivity & Applications in Drug Delivery
The primary application of CAS 111964-99-9 is Reductive Amination . This reaction conjugates the PEG2 linker to a primary amine (e.g., a lysine residue on a protein or an N-terminal amine of a peptide) to form a stable secondary amine bond.
Mechanism: Reductive Alkylation
Unlike N-hydroxysuccinimide (NHS) esters which form amide bonds, aldehydes form secondary amines . This preserves the positive charge on the amine (at physiological pH), which is often crucial for maintaining the bioactivity of the target molecule.
Protocol: Site-Specific PEGylation via Reductive Amination
Reagents:
-
Target Protein/Peptide (in PBS or Acetate buffer, pH 5.0–6.0)
-
mPEG2-Aldehyde (CAS 111964-99-9) (2–5 molar excess)
-
Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( )
Workflow:
-
Imine Formation: Dissolve the target molecule in buffer (pH 5–6 promotes imine formation while suppressing reduction of the aldehyde itself).
-
Addition: Add mPEG2-Aldehyde (dissolved in DMSO or water). Incubate for 30–60 minutes to reach Schiff base equilibrium.
-
Reduction: Add reducing agent (
, 10 equiv).-
Why Cyanoborohydride? It is selective for the protonated imine (Schiff base) and will not reduce the free aldehyde at acidic pH, preventing side reactions.
-
-
Incubation: Stir at 4°C overnight.
-
Purification: Remove excess reagents via dialysis or Size Exclusion Chromatography (SEC).
Reaction Logic Diagram
Figure 2: Mechanism of conjugating mPEG2-Aldehyde to a protein target.
Handling, Stability & Safety
As an ether-aldehyde, this compound presents specific stability challenges that must be managed to ensure experimental reproducibility.
Storage & Stability
-
Oxidation: Aldehydes slowly oxidize to carboxylic acids (2-(2-methoxyethoxy)acetic acid) upon exposure to air. This impurity will not react in reductive amination but will lower the effective concentration.
-
Peroxides: The ether backbone can form peroxides over time.
-
Storage Protocol: Store neat under Argon at -20°C . For long-term storage, consider adding a stabilizer if compatible with downstream applications, or store as a 10% solution in anhydrous DMSO.
Toxicology[4][9]
-
Metabolite Warning: 2-(2-Methoxyethoxy)acetaldehyde is a metabolite of Diethylene Glycol Monomethyl Ether (DEGME).
-
Toxicity Profile: While less toxic than the shorter chain 2-methoxyethanol, the aldehyde intermediate is reactive. It has been linked to testicular toxicity in animal models due to the methoxyacetic acid metabolite.
-
Precautions: Handle in a fume hood. Wear nitrile gloves. Avoid inhalation.
References
-
PubChem. 2-(2-Methoxyethoxy)acetaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
- Zaragoza-Dörwald, F.Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH, 2005.
- Hermanson, G. T.Bioconjugate Techniques, 3rd Edition. Academic Press, 2013.
-
Guastavino, J. F., et al. Simple Synthesis of Aldehyde and Carboxylic Acid Terminated Methoxypoly(ethylene glycol). ResearchGate, 2016. (Context: Dess-Martin oxidation of mPEG-alcohols). Available at: [Link]
-
Master Organic Chemistry. Reductive Amination. (Context: General mechanism and reagent selection). Available at: [Link]
Sources
- 1. (2-Methoxyethoxy)acetaldehyde | C5H10O3 | CID 14251035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 3. 132997-94-5|2-(2-(2-Methoxyethoxy)ethoxy)acetaldehyde|BLD Pharm [bldpharm.com]
- 4. 2-(2-Methoxyethoxy)ethanol: A Versatile Solvent in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 5. DIETHYLENE GLYCOL MONOMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
